![molecular formula C23H19BrN2O3S B4776608 N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B4776608.png)
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide
Overview
Description
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a bromine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide: Similar structure but lacks the sulfonamide group.
6-bromo-3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one: Contains a quinazolinone core instead of a quinoline core.
Uniqueness
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both the quinoline core and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a quinoline core with a bromine atom, a phenyl group, and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.
Property | Description |
---|---|
IUPAC Name | N-[(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Molecular Formula | C25H21BrN2O3S |
Molecular Weight | 485.41 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have shown that quinoline derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells (Panc-1, Miapaca-2) through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study: Antitumor Evaluation
In a study that focused on the design and synthesis of protein tyrosine kinase inhibitors featuring similar structures, compounds demonstrated high binding affinities to epidermal growth factor receptors (EGFR), indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties . The mechanism often involves the inhibition of bacterial enzymes or interference with DNA replication. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases that regulate cell proliferation.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, affecting cellular signaling pathways.
- DNA Intercalation : The compound has the potential to intercalate into DNA strands, disrupting replication and transcription processes.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Quinoline Core : Often synthesized via the Skraup synthesis method.
- Bromination : Introduction of the bromine atom through electrophilic aromatic substitution.
- Sulfonation : Final attachment of the benzenesulfonamide moiety through sulfonation reactions.
Summary Table of Synthetic Steps
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Aniline, Glycerol |
2 | Bromination | Bromine, Lewis Acid |
3 | Sulfonation | Sulfuric Acid |
Properties
IUPAC Name |
N-[(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-15-7-10-18(11-8-15)30(28,29)25-14-20-22(16-5-3-2-4-6-16)19-13-17(24)9-12-21(19)26-23(20)27/h2-13,25H,14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXONQSACKZAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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